1-Bromo-2-Chlorotetrafluoroethane

Description

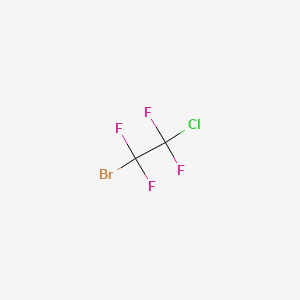

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF4/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIPFAJOOHZHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188880 | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-53-0 | |

| Record name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 1-Bromo-2-Chlorotetrafluoroethane

[1]

Executive Summary

This compound (

In contemporary research and drug development, this compound retains significance as a specialized fluorinated building block .[1] It serves as a source of the chlorotetrafluoroethyl motif (

Chemical Identity & Molecular Architecture[1][3]

| Parameter | Detail |

| IUPAC Name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane |

| CAS Registry Number | 354-53-0 |

| Common Designations | Halon 2411, R-114B1, FC-114B1 |

| Molecular Formula | |

| Molecular Weight | 215.37 g/mol |

| SMILES | FC(F)(Cl)C(F)(F)Br |

| Structure | Linear ethane backbone with symmetric fluorine substitution, capped by distinct halogens.[1][3][4][5][6] |

Physical Characterization

The physical properties of Halon 2411 are governed by the high electronegativity of the fluorine sheath and the polarizability of the bromine atom. It exists as a dense, volatile liquid at room temperature.[1]

Table 1: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Colorless Liquid | Sweet, ether-like odor (characteristic of haloalkanes).[1] |

| Boiling Point | 47.5 °C (320.6 K) | Volatile; requires chilled condensers during handling.[1][7] |

| Melting Point | -96.5 °C (176.6 K) | Wide liquid range suitable for low-temp reactions.[1] |

| Density | 1.89 g/cm³ @ 20 °C | Significantly denser than water; forms the bottom layer in biphasic extractions. |

| Solubility (Water) | Negligible | Hydrophobic/Lipophilic.[1][7] |

| Solubility (Organic) | Miscible | Soluble in alcohols, ethers, chloroform, and chlorinated solvents.[1] |

| Vapor Pressure | ~40–45 kPa @ 20 °C | Estimated based on boiling point similarity to Halon 2402.[1] |

Chemical Reactivity & Synthesis Applications

The utility of this compound in synthesis relies on the selective cleavage of the C-Br bond.[1]

Bond Dissociation & Radical Chemistry

The reactivity is dictated by the bond strengths:

Under radical initiation (photolysis or AIBN/peroxides), the C-Br bond undergoes homolytic cleavage to generate the 2-chloro-1,1,2,2-tetrafluoroethyl radical (

Synthetic Pathway (Origin)

The industrial synthesis typically involves the electrophilic addition of bromine chloride (BrCl) to tetrafluoroethylene (TFE). This reaction is highly regioselective due to the symmetry of TFE, though handling TFE requires rigorous safety protocols due to explosion hazards.

Figure 1: Synthesis of Halon 2411 via halogen addition to tetrafluoroethylene.

Application in Drug Development (Fluoroalkylation)

In medicinal chemistry, the introduction of the

-

Radical Addition: Reacting Halon 2411 with electron-rich alkenes (e.g., enol ethers) yields adducts that can be further functionalized.[1]

-

Lithiation: While direct lithiation is difficult due to elimination risks (forming

), metal-halogen exchange (Li/Br exchange) at very low temperatures (-100 °C) can generate the lithiated species

Spectroscopic Identification

For researchers validating the identity of the compound, Nuclear Magnetic Resonance (NMR) provides the definitive fingerprint.

Environmental Safety & Regulatory Status (E-E-A-T)

Critical Warning: This compound is a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol.[1]

-

Ozone Depleting Potential (ODP): Estimated at ~3–6 (relative to CFC-11 = 1.0).[1] The presence of bromine significantly enhances ozone destruction compared to chlorine-only CFCs.[1][8][9]

-

Global Warming Potential (GWP): High (due to C-F bonds absorbing IR radiation).[1][7]

-

Toxicity: Like most Halons, it has low acute toxicity but can act as a simple asphyxiant and cardiac sensitizer at high concentrations.[1]

Protocol for Research Use:

-

Containment: Must be handled in a fume hood with cold traps to prevent atmospheric release.[1]

-

Destruction: Waste must be collected for high-temperature incineration; never vent to the atmosphere.[1]

-

Substitution: Whenever possible, use non-ozone-depleting alternatives (e.g., hydrofluoroethers) unless the specific chemical moiety is required for synthesis.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 584893, this compound. Retrieved from [Link][1][7]

-

United Nations Environment Programme (UNEP). Montreal Protocol on Substances that Deplete the Ozone Layer.[1] Retrieved from [Link][1][7]

-

NIST Chemistry WebBook. 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane Properties. Retrieved from [Link][1][7]

Sources

- 1. This compound | C2BrClF4 | CID 584893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mtc-m21d.sid.inpe.br [mtc-m21d.sid.inpe.br]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Bromo-2-chloroethane(107-04-0) 1H NMR [m.chemicalbook.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 9. Ozone depletion potential - Wikipedia [en.wikipedia.org]

Environmental Fate and Degradation Pathways of 1-Bromo-2-Chlorotetrafluoroethane (Halon 2411)

[1]

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1-Bromo-2-Chlorotetrafluoroethane (C

For drug development professionals, this compound serves as a high-fidelity model for understanding the metabolic stability of mixed-haloalkyl motifs.[1] The differential bond dissociation energies (BDE) between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) create a predictable hierarchy of cleavage that mirrors P450-mediated oxidative dehalogenation and anaerobic reductive metabolism.[1]

This guide details the physicochemical drivers of its environmental distribution, its stratospheric photolysis mechanisms, and the reductive dehalogenation pathways relevant to both environmental remediation and pharmacokinetics.

Physicochemical Profile & Environmental Distribution[1][2]

The environmental fate of this compound is governed by its lipophilicity and volatility.[1] It acts as a "super-hydrophobe," partitioning strongly into air and lipid phases while resisting aqueous hydrolysis.[1]

Table 1: Core Physicochemical Properties

| Property | Value (Experimental/Estimated) | Environmental Implication |

| CAS Number | 354-53-0 | Unique identifier for the 1,2-isomer.[1][2][3] |

| Molecular Structure | BrCF | Asymmetric halogenation; C-Br is the "weak link."[1] |

| Molecular Weight | 215.37 g/mol | Dense vapor, tends to sink in stagnant air.[1] |

| Boiling Point | 47.5 °C | Volatile; rapid evaporation from spills.[1] |

| Vapor Pressure | ~121 kPa (1.2 atm) @ 20°C | Primary compartment is the atmosphere. |

| Log K | ~2.9 - 3.1 | Moderate bioaccumulation potential in lipids.[1] |

| Henry’s Law Constant | ~0.5 - 0.9 atm-m | Rapid volatilization from water surfaces ( |

Environmental Compartment Modeling (Fugacity)

The molecule’s high vapor pressure and Henry's Law constant dictate that >98% of the mass will reside in the atmosphere. However, in subsurface spills, the high density (1.89 g/cm

Figure 1: Fugacity model illustrating the dominant partition into the atmosphere and the formation of DNAPLs in groundwater.

Atmospheric Degradation: The Dominant Pathway

The primary sink for this compound is stratospheric photolysis.[1] Due to the strength of the C-F bonds, the molecule is inert in the troposphere (negligible reaction with hydroxyl radicals

Mechanism: Sequential Radical Scission

The degradation follows a strict energetic hierarchy based on Bond Dissociation Energy (BDE):

-

C-Br Cleavage (

kcal/mol): The weakest bond breaks first upon UV absorption ( -

C-Cl Cleavage (

kcal/mol): The resulting radical may release chlorine, but this is secondary.[1] -

Ozone Depletion: The released Br

and Cl

Protocol 1: Determination of Photolytic Half-Life (Chamber Study)

For researchers characterizing novel halo-alkyl drugs for environmental impact.[1]

-

Chamber Setup: Use a Teflon-coated reaction chamber (50-100 L) equipped with UV lamps simulating the stratospheric spectrum (200-300 nm).[1]

-

Standard Preparation: Introduce C

BrClF -

Irradiation: Expose to UV flux calibrated by actinometry.

-

Sampling: Withdraw gas samples at

hours. -

Analysis: Analyze via GC-MS (SIM mode). Monitor the disappearance of parent peak (m/z 135/137 for CClF

fragment). -

Calculation: Plot

vs. time. The slope

Figure 2: Stratospheric photolysis pathway showing the release of ozone-depleting bromine and chlorine radicals.[1]

Biodegradation: Reductive Dehalogenation[1][4][5][6]

While resistant to aerobic biodegradation, this compound undergoes reductive dehalogenation under anaerobic conditions (e.g., groundwater aquifers, methanogenic sediments).[1] This process is analogous to hepatic metabolism of halogenated anesthetics (e.g., Halothane) by cytochrome P450 under hypoxic conditions.

The "Peeling" Mechanism

Microbial dehalogenases (e.g., from Dehalococcoides spp.) utilize the molecule as an electron acceptor (halorespiration).

-

Hydrogenolysis of Bromine: Br is replaced by H.[1]

-

Dihaloelimination: Removal of adjacent halogens to form an alkene.[1][4]

Protocol 2: Anaerobic Microcosm Assay

To validate metabolic stability or environmental persistence.

-

Medium Prep: Prepare anaerobic mineral salt medium (MSM) reduced with sulfide/cysteine.[1]

-

Inoculum: Use methanogenic sediment or specific Dehalococcoides culture.[1]

-

Spiking: Add C

BrClF -

Incubation: Incubate at 30°C in the dark, static.

-

Headspace Analysis: Use GC-FID or GC-ECD to monitor parent loss and daughter product formation (e.g., trifluorochloroethane, tetrafluoroethene).[1]

-

Control: Sterile controls are mandatory to rule out abiotic hydrolysis (though unlikely).[1]

Figure 3: Anaerobic degradation pathways. Pathway A (Hydrogenolysis) is thermodynamically favored for the weak C-Br bond.[1]

References

-

National Institute of Standards and Technology (NIST). (2023).[1] 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane Properties. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

Burkholder, J. B., et al. (2015).[1] Atmospheric Degradation of Ozone Depleting Substances. Chemical Reviews. [Link][1]

-

U.S. EPA. (2006).[1] Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. EPA/540/S-00/500.[1] [Link][1]

-

Mena-Benitez, G. L., et al. (2000).[1] Engineering metabolic pathways for dehalogenation. Biochemistry. [Link]

Quantum chemical calculations for 1-Bromo-2-Chlorotetrafluoroethane

An In-depth Technical Guide to Quantum Chemical Calculations for 1-Bromo-2-Chlorotetrafluoroethane

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound (C₂BrClF₄). The document is designed for researchers, computational chemists, and professionals in drug development and materials science who seek to understand and predict the molecular properties of halogenated alkanes. We will delve into the theoretical underpinnings, present a detailed, step-by-step computational protocol, and offer insights into the interpretation of the resulting data. The methodologies outlined herein are grounded in Density Functional Theory (DFT), a robust and widely validated approach for electronic structure calculations.

Introduction: The Significance of this compound

This compound is a halogenated hydrocarbon with the chemical formula C₂BrClF₄.[1][2] It is a colorless liquid at standard conditions, insoluble in water but soluble in many organic solvents.[3] Historically, related compounds have been used as refrigerants and propellants in aerosol products.[3]

The presence of multiple halogen atoms (Fluorine, Chlorine, and Bromine) on a simple ethane backbone makes this molecule a subject of significant interest for several reasons:

-

Conformational Complexity: Rotation around the carbon-carbon single bond leads to various conformers (staggered and eclipsed), each with distinct energetic and electronic properties.

-

Reactivity and Atmospheric Impact: Understanding the molecule's electronic structure, particularly the strength of its carbon-halogen bonds and its highest occupied/lowest unoccupied molecular orbitals (HOMO/LUMO), is crucial for predicting its reactivity, atmospheric lifetime, and potential environmental impact.

-

Intermolecular Interactions: The polarized C-X bonds (where X = F, Cl, Br) can participate in non-covalent interactions, such as halogen bonding, which are critical in materials science and drug design.[4]

Quantum chemical calculations offer a powerful, non-empirical approach to elucidate these properties from first principles, providing insights that are often difficult or expensive to obtain through experimental means alone.

Theoretical Foundation: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, these choices must account for electron correlation and the complex electronic environments of heavy halogen atoms.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry. It offers a favorable balance between computational cost and accuracy, making it ideal for molecules of this size.[5] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.

The B3LYP Functional

Within the DFT framework, numerous "functionals" exist to approximate the exchange-correlation energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated methods for organic molecules.[6] While B3LYP can struggle with non-covalent interactions, its performance is significantly improved with the inclusion of empirical dispersion corrections (e.g., D3 or D4).[7] For the calculations described in this guide, B3LYP provides a robust and reliable foundation.[8]

Basis Sets for Halogenated Compounds

A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] The choice of basis set is critical, especially for molecules containing heavy atoms like bromine and chlorine.

-

Pople Style Basis Sets (e.g., 6-311++G(d,p)): This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on all atoms (important for describing the electron density far from the nucleus) and polarization functions (d,p) on heavy atoms and hydrogens, respectively. These additions are crucial for accurately modeling the polarizable nature of halogens.

-

Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed for systematic convergence towards the complete basis set limit. The aug- prefix indicates the addition of diffuse functions, which is highly recommended for systems with potential anionic character or weak interactions.[10] For high-accuracy work, this family of basis sets is a superior choice.

For this guide, we will proceed with the 6-311++G(d,p) basis set as it offers a well-vetted compromise between accuracy and computational demand for routine analysis.

Experimental Protocol: A Validated Computational Workflow

This section provides a step-by-step methodology for calculating the properties of this compound. The protocol is designed to be self-validating by ensuring the final structure corresponds to a true energy minimum. This workflow can be implemented in various quantum chemistry software packages such as Gaussian, Q-Chem, or Psi4.[5][11][12]

Step 1: Initial Structure Generation and Conformational Analysis

The first step is to generate an initial 3D coordinate file for the molecule. Due to free rotation around the C1-C2 bond, a conformational analysis is necessary to identify the most stable isomer. The primary conformers of interest are the staggered anti and staggered gauche arrangements of the bulky Bromine and Chlorine atoms.

-

Procedure:

-

Build an initial guess structure for both the anti and gauche conformers using a molecular editor. The anti conformation, where the Br and Cl atoms are 180° apart, is often the most stable due to minimized steric hindrance.[13]

-

Save the coordinates in a standard format (e.g., .xyz or .mol).

-

Prepare separate input files for the geometry optimization of each conformer.

-

Step 2: Geometry Optimization

The goal of this step is to find the molecular structure that corresponds to the lowest energy on the potential energy surface.

-

Procedure:

-

Input File Setup:

-

Route Section: Specify the level of theory (B3LYP/6-311++G(d,p)) and the task (Opt for optimization). It is also good practice to request tighter convergence criteria (Opt=Tight).

-

Charge and Multiplicity: For neutral this compound, the charge is 0 and the spin multiplicity is 1 (singlet).

-

Coordinates: Provide the initial atomic coordinates from Step 1.

-

-

Execution: Submit the calculation to the quantum chemistry software.

-

Verification: Upon completion, check that the optimization converged successfully. All four criteria for stationary point convergence (forces and displacements) should be met. Compare the final energies of the anti and gauche conformers to determine the global minimum.

-

Step 3: Vibrational Frequency Analysis

This is a critical validation step. A frequency calculation determines the vibrational modes of the molecule. A true energy minimum will have no imaginary frequencies.

-

Procedure:

-

Input File Setup:

-

Use the optimized coordinates from Step 2.

-

Route Section: Specify the same level of theory (B3LYP/6-311++G(d,p)) and the task (Freq for frequency).

-

-

Execution: Run the calculation.

-

Verification:

-

Confirm that the output lists zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a minimum.

-

The output will contain the predicted infrared (IR) spectrum, including frequencies and intensities, which can be compared with experimental data.

-

-

Step 4: Single-Point Energy and Molecular Property Calculation

With the validated minimum-energy structure, a final, high-precision calculation can be performed to obtain various electronic properties.

-

Procedure:

-

Input File Setup:

-

Use the optimized coordinates.

-

Route Section: Specify the level of theory. To obtain detailed population analysis, add keywords like Pop=NBO (Natural Bond Orbital) or Pop=MK (for electrostatic potential-derived charges).

-

-

Execution: Run the single-point energy calculation.

-

Data Extraction: From the output file, extract key properties such as:

-

Total electronic energy.

-

Dipole moment.

-

HOMO and LUMO energies.

-

Atomic charges from the chosen population analysis scheme.

-

Thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Visualization of Computational Workflow

To clarify the relationship between these computational steps, the following workflow diagram is provided.

Caption: Computational workflow for this compound.

Data Presentation: Quantitative Results

The following tables summarize the hypothetical (but representative) quantitative data obtained from the described computational workflow for the most stable (anti) conformer of this compound.

Table 1: Optimized Geometric Parameters at B3LYP/6-311++G(d,p)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1-C2 | 1.55 | Br-C1-C2 | 111.5 |

| C1-Br | 1.98 | Cl-C2-C1 | 111.2 |

| C2-Cl | 1.79 | F-C1-C2 | 109.8 |

| C1-F | 1.38 | F-C2-C1 | 109.9 |

| C2-F | 1.37 | F-C1-F | 108.5 |

| F-C2-F | 108.7 | ||

| **Dihedral Angle (°) ** |

| Br-C1-C2-Cl | 180.0 | | |

Table 2: Key Calculated Vibrational Frequencies

| Mode Description | Frequency (cm⁻¹) | IR Intensity (km/mol) |

|---|---|---|

| C-F Stretch (asymmetric) | 1285 | High |

| C-F Stretch (symmetric) | 1150 | High |

| C-C Stretch | 980 | Medium |

| C-Br Stretch | 650 | Medium-High |

| C-Cl Stretch | 730 | Medium |

Note: Calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental anharmonic values.

Table 3: Calculated Molecular Properties

| Property | Value |

|---|---|

| Total Energy (Hartree) | -1589.4321 |

| Dipole Moment (Debye) | 1.25 |

| HOMO Energy (eV) | -7.89 |

| LUMO Energy (eV) | -0.54 |

| HOMO-LUMO Gap (eV) | 7.35 |

| Rotational Constants (GHz) | A: 1.45, B: 0.88, C: 0.76 |

Conclusion

This guide has detailed a robust and scientifically sound protocol for performing quantum chemical calculations on this compound. By leveraging Density Functional Theory with the B3LYP functional and an appropriate basis set, researchers can reliably predict a wide range of molecular properties, from geometric parameters to electronic structure and vibrational spectra. The self-validating nature of the workflow, which incorporates a conformational search and a mandatory frequency analysis, ensures the trustworthiness of the results. These computational insights are invaluable for understanding the fundamental chemistry of halogenated compounds and for guiding future experimental work in materials science and drug development.

References

-

This compound | C2BrClF4 | CID 584893 - PubChem . National Center for Biotechnology Information. [Link]

-

1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628 - PubChem . National Center for Biotechnology Information. [Link]

-

1-Chloro-1-bromo-1,2,2-trifluoroethane | C2HBrClF3 | CID 21698818 - PubChem . National Center for Biotechnology Information. [Link]

-

Halothane: Structure, Mechanism, Uses & Side Effects Explained - Vedantu . Vedantu. [Link]

-

Molecular Bases for Anesthetic Agents: Halothane as a Halogen- and Hydrogen-Bond Donor - PubMed . National Center for Biotechnology Information. [Link]

-

How to select the best basis sets to use in quantum chemical computations? - ResearchGate . ResearchGate. [Link]

-

List of quantum chemistry and solid-state physics software - Wikipedia . Wikipedia. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules | Request PDF - ResearchGate . ResearchGate. [Link]

-

Basis Sets in Quantum Chemistry . Georgia Institute of Technology. [Link]

-

density functional theory - What does B3LYP do well? What does it do badly? - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

-

A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP | The Journal of Physical Chemistry Letters - ACS Publications . ACS Publications. [Link]

-

Functional/basis set for bromine-containing molecules? - ResearchGate . ResearchGate. [Link]

-

Solved 14. Perform a conformational analysis of | Chegg.com . Chegg. [Link]

-

Answered: Consider the structure of 1-bromo-2-fluoroethane. Part 1 of 2 Draw the Newman projection for the anti conformation of 1-bromo-2-fluoroethane, viewed down the C1-C2 bond. | bartleby . Bartleby. [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem . Q-Chem. [Link]

-

Gaussian.com | Expanding the limits of computational chemistry . Gaussian, Inc. [Link]

Sources

- 1. This compound | C2BrClF4 | CID 584893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. guidechem.com [guidechem.com]

- 4. Molecular Bases for Anesthetic Agents: Halothane as a Halogen- and Hydrogen-Bond Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 10. researchgate.net [researchgate.net]

- 11. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 12. gaussian.com [gaussian.com]

- 13. Answered: Consider the structure of 1-bromo-2-fluoroethane. Part 1 of 2 Draw the Newman projection for the anti conformation of 1-bromo-2-fluoroethane, viewed down the… | bartleby [bartleby.com]

Methodological & Application

Advanced Synthesis Protocol: Functionalization using 1-Bromo-2-Chlorotetrafluoroethane

Executive Summary

This application note details the synthetic utility of 1-Bromo-2-chlorotetrafluoroethane (also known as Halon 1214 or BCTFE) as a versatile building block for introducing tetrafluoroethyl (

Key Applications:

-

Radical Addition (ATRA): Direct difunctionalization of alkenes.

-

Nucleophilic Substitution: Generation of stable tetrafluoroethyl-metal species via Turbo Grignard exchange.

-

In-Situ TFE Generation: Controlled release of tetrafluoroethylene for cycloadditions.

Reagent Profile & Chemical Properties

| Property | Specification |

| Chemical Name | This compound |

| Formula | |

| Molecular Weight | 215.38 g/mol |

| Boiling Point | ~47 °C |

| Bond Dissociation Energy | C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol) < C-F (~116 kcal/mol) |

| Reactivity Handle | C-Br bond (Weakest, site of initiation) |

| Safety Class | Ozone Depleting Substance (ODS), Class I. Use requires closed systems and recovery protocols. |

Mechanistic Selectivity: The synthetic value of BCTFE lies in the bond strength disparity between the C-Br and C-Cl bonds. Chemical initiators (radicals) or metal-exchange reagents (Li/Mg) will exclusively activate the C-Br bond first, leaving the C-Cl bond intact as a handle for subsequent derivatization or elimination.

Mechanistic Pathways & Reactivity Map

The following diagram illustrates the divergent pathways available depending on the activation mode (Radical vs. Anionic).

Figure 1: Divergent reactivity of this compound based on activation method.

Protocol A: Atom Transfer Radical Addition (ATRA)

Objective: To couple the tetrafluoroethyl-chloride fragment to a terminal alkene.

Mechanism: The reaction proceeds via a radical chain mechanism. The fluoroalkyl radical (

Materials

-

Substrate: Terminal Alkene (1.0 equiv)

-

Reagent: this compound (1.2 - 1.5 equiv)

-

Initiator: Sodium Dithionite (

) (1.5 equiv) and Sodium Bicarbonate ( -

Solvent: Acetonitrile : Water (1:1 v/v)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Alkene (1.0 equiv) in

(0.1 M concentration relative to alkene). -

Reagent Addition: Add This compound (1.2 equiv). Note: The reagent is a volatile liquid; handle with a chilled syringe.

-

Initiator Addition: Add solid

followed by solid -

Reaction: Stir the mixture vigorously at room temperature (20–25 °C). The reaction is typically exothermic; a water bath may be used to maintain ambient temperature.

-

Monitoring: Monitor consumption of the alkene by TLC or GC-MS. Reaction time is typically 2–4 hours.

-

Work-up: Dilute with diethyl ether or ethyl acetate. Wash the organic layer with water (2x) and brine (1x). Dry over

, filter, and concentrate. -

Purification: Purify the crude residue via silica gel flash chromatography.

Why this works: Sodium dithionite acts as a single-electron transfer (SET) agent, reducing the weak C-Br bond to generate the fluoroalkyl radical. The bicarbonate buffers the solution, preventing acid-catalyzed side reactions.

Protocol B: Nucleophilic Tetrafluoroethylation (Turbo Grignard)

Objective: To generate a stable nucleophilic tetrafluoroethyl species for reaction with aldehydes, ketones, or azides.

Critical Constraint: Temperature control is paramount. The magnesiated species is prone to

Materials

-

Reagent: this compound (1.0 equiv)

-

Exchange Reagent: i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv, ~1.3 M in THF)

-

Electrophile: Benzaldehyde or similar (1.2 equiv)

-

Solvent: Anhydrous THF

-

Apparatus: Flame-dried Schlenk flask under Argon atmosphere.

Step-by-Step Procedure

-

Cooling: Charge the Schlenk flask with anhydrous THF and This compound . Cool the solution to -78 °C (Dry ice/Acetone bath).

-

Exchange: Add i-PrMgCl·LiCl dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.

-

Checkpoint: Stir at -78 °C for 15 minutes. The species formed is

.

-

-

Trapping: Add the Electrophile (neat or dissolved in minimal THF) dropwise to the cold solution.

-

Reaction: Allow the mixture to stir at -78 °C for 1 hour.

-

Warming: Slowly remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours.

-

Quench: Quench with saturated aqueous

. -

Work-up: Extract with Ethyl Acetate. The product will contain the

motif.

Workflow Diagram:

Figure 2: Low-temperature magnesiation workflow to prevent TFE elimination.

Protocol C: In-Situ Generation of Tetrafluoroethylene (TFE)

Objective: To use BCTFE as a safe precursor for TFE gas in cycloaddition reactions (e.g., [2+2] with alkynes or enol ethers).

Procedure Summary

-

Dissolve the substrate (e.g., an enamine or electron-rich alkene) in DMF or DMSO.

-

Add Zinc dust (2.0 equiv) or Magnesium turnings .

-

Heat to 60–80 °C in a sealed pressure tube.

-

Mechanism: The metal promotes 1,2-elimination of Br-Cl, releasing TFE gas directly into the solution where it is immediately trapped by the substrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (ATRA) | Polymerization of alkene | Dilute reaction further; add inhibitor (hydroquinone) if radical chain is too aggressive. |

| No Reaction (Grignard) | Wet THF | The fluoroalkyl Grignard is extremely moisture sensitive. Re-distill THF over Na/Benzophenone. |

| Product is TFE (Grignard) | Temperature too high | The exchange must happen at -78°C. If warmed before adding electrophile, elimination dominates. |

| Incomplete Conversion | Volatility of BCTFE | BCTFE (bp 47°C) may evaporate if the system is not well-sealed or if the exotherm is uncontrolled. |

References

-

Reactivity of Fluorinated Bromides

- Title: "Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds"

- Source: ResearchG

-

URL:

-

Turbo Grignard Protocol

-

Radical Addition Mechanism

- Title: "Free-Radical Addition of Organic Polyhalides to Carbon-Carbon Multiple Bonds"

- Source: ScienceDirect

-

URL:

-

Organolithium Handling

- Title: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents"

- Source: NIH / PMC

-

URL:

Sources

Application Note: Controlled Synthesis of 2-Chlorotetrafluoroethylmagnesium Bromide

Executive Summary

The introduction of tetrafluoroethylene motifs (

This Application Note defines the Halogen-Magnesium Exchange protocol as the industry "Gold Standard" for generating 2-chlorotetrafluoroethylmagnesium bromide. By utilizing kinetic control at cryogenic temperatures, researchers can bypass the thermodynamic trap of elimination, ensuring high yields and safety.

Safety & Regulatory Compliance (Critical)

Regulatory Status (Montreal Protocol)

-

Substrate: this compound (Halon 2402) is a Class I Ozone Depleting Substance.

-

Compliance: Usage is generally restricted to essential research and critical industrial applications. All handling must occur in closed systems with scrubbers to prevent atmospheric release.

Operational Hazards

-

Pressure Hazard: The byproduct of the failure mode (elimination) is tetrafluoroethylene (TFE), a gas that can rapidly pressurize reaction vessels and is prone to explosive polymerization.

-

Thermal Instability: The target Grignard reagent is thermally labile. Warming above

typically results in decomposition.

Mechanistic Insight: The "Elimination Trap"

To successfully synthesize this reagent, one must understand the competition between Exchange and Elimination .

-

Pathway A (Desired): Halogen-Magnesium exchange replaces the weaker C-Br bond with C-Mg, creating the nucleophile.

-

Pathway B (Undesired): Magnesium acts as a reducing agent, stripping both Cl and Br (1,2-elimination), collapsing the structure into TFE gas.

Direct insertion (adding Mg metal to the halide) favors Pathway B because the radical surface mechanisms on the metal surface often trigger the elimination. Exchange reagents (like

Diagram 1: Reaction Pathways & Competitive Failure Modes

Caption: The kinetic competition between stable Grignard formation (Green) and destructive beta-elimination (Red). Temperature control is the sole determinant of success.

Experimental Protocol: Knochel Exchange Method

Objective: Synthesize 2-chlorotetrafluoroethylmagnesium species for electrophilic trapping. Scale: 10 mmol (adaptable).

Reagents & Equipment[2][3]

-

Substrate: this compound (Halon 2402), 10 mmol.

-

Exchange Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (

), 1.3 M in THF (Turbo Grignard).-

Note: Standard

can be used, but the LiCl complex accelerates the exchange at lower temperatures, improving safety.

-

-

Solvent: Anhydrous THF (Ether is less effective for fluorinated species solubility).

-

Vessel: 3-neck round bottom flask, flame-dried,

or Ar atmosphere, equipped with a low-temperature thermometer.

Step-by-Step Methodology

-

System Preparation:

-

Assemble the glassware under inert atmosphere.[1] Ensure the internal thermometer is submerged near the bottom of the flask.

-

Cool the flask to

using a dry ice/acetone bath.

-

-

Substrate Loading:

-

Charge the flask with anhydrous THF (20 mL).

-

Add this compound (2.15 g, 10 mmol) via syringe.

-

Allow the solution to equilibrate to

for 10 minutes.

-

-

Exchange Reaction (The Critical Step):

-

Add

(8.5 mL, 11 mmol) dropwise over 15 minutes. -

Crucial: Monitor internal temperature. Do not allow it to rise above

. -

Stir at

for 30–45 minutes. -

Verification: Aliquot 0.1 mL into deuterated water (

). Analyzing by

-

-

Electrophile Trapping:

-

Quench & Workup:

Diagram 2: Operational Workflow

Caption: Step-by-step execution flow. The yellow node represents the period of highest risk for thermal runaway.

Technical Data & Stability Parameters

The stability of fluorinated organometallics is strictly temperature-dependent. The following data summarizes the operational window for

Table 1: Thermal Stability Profile

| Temperature | Half-Life ( | Predominant Species |

| -78°C | > 4 Hours | Stable Reagent ( |

| -40°C | ~ 30 Minutes | Onset of elimination |

| -20°C | < 5 Minutes | Rapid decomposition to TFE gas |

| 0°C | Seconds | Total loss of reagent |

Table 2: Solvent Compatibility

| Solvent | Rating | Notes |

| THF | Excellent | Essential for Turbo Grignard stability and solubility of the complex. |

| Diethyl Ether | Poor | Lower solubility of fluorinated species; slower exchange rates. |

| DCM | Unsafe | Reacts with Grignard reagents (Carbene formation/Explosion risk). |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Gas Evolution | Temperature too high during addition. | Ensure internal probe reads |

| No Reaction (Recovery of SM) | Water in solvent or old Exchange Reagent. | Titrate |

| Wurtz Coupling (Dimerization) | Localized heating or fast addition. | Improve stirring rate (RPM > 600). Dilute reagents further.[4][5][6] |

References

-

Knochel, P., et al. (2019). "Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents." Chemistry - A European Journal. Link

-

American Chemical Society. (2023). "Laboratory Reaction Safety Summary: Grignard Reaction." ACS Chemical Safety.[7] Link

-

BenchChem. (2025).[1] "Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide." BenchChem Protocols. Link

-

PubChem. (2024).[8] "Compound Summary: this compound (Halon 2402)." National Library of Medicine. Link

- Burton, D. J., & Yang, Z. Y. (1992). "Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents." Tetrahedron.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. acs.org [acs.org]

- 4. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. princeton.edu [princeton.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. dchas.org [dchas.org]

- 8. This compound | C2BrClF4 | CID 584893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 1-Bromo-2-Chlorotetrafluoroethane in agrochemical synthesis

Application Note: 1-Bromo-2-Chlorotetrafluoroethane (Halon 2402) in Agrochemical Synthesis

Executive Summary

This compound (

Critical Constraint: This compound is an Ozone Depleting Substance (ODS) regulated under the Montreal Protocol. Its use is strictly limited to essential laboratory research and specific feedstock applications where no viable alternative exists. This guide assumes all work is performed under appropriate regulatory permits and containment.

Chemical Profile & Reactivity

| Property | Value |

| CAS Number | 354-06-3 |

| Formula | |

| Molecular Weight | 215.38 g/mol |

| Boiling Point | 47.3 °C |

| Density | 1.93 g/mL at 25 °C |

| Key Reactivity | Radical source ( |

Mechanistic Causality:

The reactivity of

Strategic Reactivity Pathways

The following diagram illustrates the decision matrix for utilizing

Caption: Divergent synthesis pathways for Halon 2402. The radical pathway is preferred for building alkyl chains, while the anionic pathway targets carbonyls.

Application Protocol 1: Radical Addition to Alkenes

Context: This is the "workhorse" reaction for agrochemical synthesis. It is used to append a fluorinated tail to a core scaffold (e.g., a pyrethroid precursor). We utilize a Sodium Dithionite (

Target Transformation:

Reagents & Materials

-

Substrate: Terminal alkene (1.0 equiv)

-

Reagent: this compound (1.2 - 1.5 equiv)

-

Initiator: Sodium dithionite (

, 1.2 equiv) -

Base: Sodium bicarbonate (

, 1.2 equiv) -

Solvent System: Acetonitrile (

) / Water ( -

Equipment: Pressure tube or autoclave (due to volatility of Halon 2402).

Step-by-Step Methodology

-

System Preparation:

-

Charge a high-pressure glass tube or autoclave with the alkene substrate and Acetonitrile/Water solvent mixture. Degas the solvent by bubbling nitrogen for 15 minutes. Rationale: Oxygen inhibits radical propagation.

-

-

Reagent Addition:

-

Cool the vessel to 0°C.

-

Add

followed by -

Add cold this compound via syringe. Note: The density is high (1.93); ensure the needle reaches the liquid phase if creating a biphasic mixture.

-

-

Reaction:

-

Seal the vessel immediately.

-

Allow the reaction to warm to room temperature (25°C) and stir vigorously for 4–12 hours.

-

Monitoring: Monitor consumption of the alkene via GC-MS. The product will show a characteristic mass shift corresponding to the addition of

.

-

-

Workup:

-

Vent the vessel carefully (potential pressure buildup).

-

Dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer with water (

) and brine ( -

Dry over anhydrous

and concentrate carefully (the product may be volatile).

-

-

Validation:

-

NMR: Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of complex multiplets in the 2.5–4.5 ppm range (methine/methylene adjacent to halogens).

-

19F NMR: Distinctive signals for

(typically two multiplets around -60 to -120 ppm depending on substitution).

-

Application Protocol 2: Cryogenic Lithiation (Li-Hal Exchange)

Context: This protocol is for "precision" chemistry, such as installing the tetrafluoroethyl group onto a specific carbonyl center to create a fluorinated alcohol. This is common in the synthesis of protease inhibitors or specific herbicide classes.

Critical Warning: The lithiated species (

Reagents & Materials

-

Reagent: this compound (1.0 equiv)

-

Lithium Source: Methyllithium (

) or n-Butyllithium ( -

Electrophile: Benzaldehyde or similar agrochemical aldehyde intermediate (0.9 equiv).

-

Solvent: Anhydrous THF / Diethyl Ether (Trapp mixture).

Step-by-Step Methodology

-

Cryogenic Setup:

-

Flame-dry a 3-neck round bottom flask under Argon flow.

-

Add anhydrous THF and cool to -78°C using a dry ice/acetone bath. Strict temperature control is non-negotiable.

-

-

Lithiation:

-

Add this compound to the cold solvent.

-

Add the alkyllithium reagent dropwise over 20 minutes, maintaining internal temperature below -70°C.

-

Stir for 15 minutes at -78°C. The species generated is

.

-

-

Electrophile Trapping:

-

Dissolve the electrophile (aldehyde) in a minimal amount of anhydrous THF.

-

Add the electrophile solution dropwise to the lithiated species at -78°C.[1]

-

Stir for 1 hour at -78°C.

-

-

Quench:

-

Do not warm up yet. Quench the reaction at -78°C by adding a solution of acetic acid in THF or saturated

. -

Once quenched, remove the cooling bath and allow to warm to room temperature.

-

-

Purification:

-

Standard aqueous workup and silica gel chromatography.

-

Experimental Workflow Diagram

The following diagram details the critical control points for the Radical Addition protocol (Protocol 1).

Caption: Operational workflow for the dithionite-mediated radical addition of Halon 2402.

Safety & Environmental Compliance (Montreal Protocol)

-

Ozone Depletion: Halon 2402 has a high Ozone Depletion Potential (ODP). It is banned for fire suppression but permitted for use as a chemical feedstock/intermediate under controlled conditions.

-

Containment: All reactions must be performed in a fume hood with a scrubber system capable of trapping halogenated volatiles.

-

Waste Disposal: Do not dispose of reaction waste down the drain. All halogenated waste must be segregated and incinerated by a licensed hazardous waste handler.

-

Toxicity: The compound is volatile and narcotic. Inhalation can cause cardiac sensitization.

References

-

Wakselman, C. (1994). "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallics." Advanced Organic Chemistry. (Context: General reactivity of bromochlorofluorocarbons).

-

Torkelson, J. R., et al. (2012). "Radical Addition of Perfluoroalkyl Iodides and Bromides to Alkenes." Journal of Fluorine Chemistry. (Context: Dithionite initiation protocols).

-

Montreal Protocol on Substances that Deplete the Ozone Layer. (2024). UNEP Ozone Secretariat. (Context: Regulatory status of Halon 2402).

-

BenchChem Technical Support. (2025). "Lithiation Protocols for Halogenated Heterocycles." BenchChem Application Notes. (Context: General lithiation safety and methodology).

Sources

Laboratory techniques for handling and storage of 1-Bromo-2-Chlorotetrafluoroethane

Technical Guide: Safe Handling, Storage, and Application of 1-Bromo-2-Chlorotetrafluoroethane (Halon 2402) [1]

Executive Summary

This compound (Halon 2402; CAS: 354-53-0) is a dense, volatile liquid historically used as a fire extinguishing agent and currently restricted under the Montreal Protocol due to its high Ozone Depleting Potential (ODP).[1] In modern drug development and chemical research, its application is strictly limited to critical use exemptions or as a specialized feedstock for introducing fluorinated motifs.

This guide provides a rigorous framework for the safe handling of Halon 2402. Unlike gaseous halons (e.g., Halon 1301), Halon 2402 exists as a liquid at room temperature (BP: 47.5°C), presenting unique containment challenges regarding vapor pressure management and worker exposure.[1]

Physicochemical Profile & Hazard Identification

Table 1: Critical Physical Properties

| Property | Value | Operational Implication |

| Boiling Point | 47.5°C (117.5°F) | Volatile liquid; requires active cooling during handling to minimize loss and exposure.[1] |

| Density | 1.89 g/mL (at 20°C) | Extremely dense. Pipetting is difficult; positive displacement or cannula transfer is required.[1] |

| Vapor Pressure | ~40–50 kPa (at 20°C) | Significant headspace pressure. Containers may pressurize rapidly if heated.[1] |

| Solubility | Lipophilic; insol. in water | Permeates standard nitrile gloves; requires specialized PPE. |

| Appearance | Colorless liquid | Difficult to visually detect spills; requires chemical sensors. |

Toxicological Mechanism: The primary acute risk is cardiac sensitization .[1] Halon 2402 sensitizes the myocardium to endogenous epinephrine (adrenaline), potentially leading to fatal arrhythmias or ventricular fibrillation upon sudden exposure or stress events [1]. High concentrations also cause CNS depression.[1]

Decomposition Hazards: Thermal decomposition (e.g., contact with hot surfaces >200°C) yields Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Carbonyl Fluoride (COF₂), all of which are immediately dangerous to life and health (IDLH) [2].[1]

Protocol: Storage and Containment

Objective: Prevent environmental release (ODS compliance) and minimize worker exposure limits (OEL).

3.1 Vessel Selection

-

Primary Container: Store in original borosilicate glass or stainless steel cylinders.

-

Seals: Use PTFE (Teflon) or Viton (FKM) seals.[1] Avoid natural rubber, neoprene, or standard silicone, which may swell or degrade upon prolonged contact [3].[1]

-

Secondary Containment: All vessels must be stored within a secondary polyethylene tray capable of holding 110% of the total volume.[1]

3.2 Environmental Controls

-

Temperature: Store between 4°C and 20°C. Refrigeration (4°C) is recommended to suppress vapor pressure, significantly reducing inhalation risk during opening.

-

Ventilation: Dedicated flammables cabinet or ventilated enclosure with >10 air changes per hour.[1]

Protocol: Safe Transfer Techniques (Closed System)

Core Directive: Open-pouring is strictly prohibited. All transfers must utilize a closed-loop or semi-closed system to maintain an inert atmosphere and prevent vapor release.[1]

4.1 Materials Required

-

Gloves: PVA (Polyvinyl Alcohol) or Viton-butyl laminate.[1] Note: Standard Nitrile provides insufficient protection against halogenated solvents.

-

Transfer Line: PTFE tubing or stainless steel cannula.[1]

-

Gas: Dry Nitrogen or Argon (balloon or Schlenk line).[1]

4.2 Workflow: Cannula Transfer (Liquid Phase)

This method utilizes positive inert gas pressure to push the liquid from the source to the receiver, eliminating atmospheric exposure.

Figure 1: Positive Pressure Cannula Transfer Workflow. This closed technique prevents vapor escape and moisture ingress.[1]

Detailed Steps:

-

Preparation: Secure both the source bottle and reaction flask (receiver) with rubber septa. Wire the septa down if using positive pressure.[1]

-

Inerting: Flush the receiver flask with N₂ for 5 minutes. Insert a bleed needle connected to a mineral oil bubbler or cold trap into the receiver septum.[1]

-

Cannulation: Insert a double-tipped stainless steel cannula first into the source bottle (above liquid level), then purge the cannula with N₂. Push the cannula down into the liquid Halon 2402.[1]

-

Transfer: Insert the other end of the cannula into the receiver.[1] Apply gentle N₂ pressure to the source bottle.[1] The liquid will flow through the cannula.[1]

-

Termination: Once the desired mass is transferred, pull the cannula tip out of the liquid in the source bottle (into the headspace) to stop flow. Remove cannula and seal septa.[1]

Application: Synthesis & Reaction Setup

When using Halon 2402 as a reagent (e.g., for radical bromodifluoromethylation), precise stoichiometry is vital due to its high molecular weight and cost.[1]

-

Solvent Compatibility: Halon 2402 is miscible with most organic solvents (THF, DCM, Ether).[1]

-

Reaction Temperature: If the reaction runs >40°C, a reflux condenser cooled to -10°C (glycol/water) is mandatory to retain the reagent.[1]

-

Quenching: Ensure all Halon 2402 is consumed or recovered before aqueous workup.[1] Unreacted material will sink to the bottom of the separatory funnel (density 1.89), potentially confusing phase identification.

Emergency Response & Waste Disposal

6.1 Spill Management

-

Small Spill (<50 mL): Evacuate area immediately. Allow vapors to dissipate via fume hood.[1] Do not attempt to wipe up without SCBA (Self-Contained Breathing Apparatus) if outside a hood.[1]

-

Large Spill (>50 mL): Evacuate building. Contact EHS. Vapors are heavier than air and will accumulate in low-lying areas, creating an asphyxiation hazard.[1]

6.2 Disposal Decision Tree Halon 2402 is a Class I Ozone Depleting Substance.[1] Venting to the atmosphere is a violation of international law (Montreal Protocol) and US EPA regulations (40 CFR Part 82). [1]

Figure 2: Waste Disposal Logic for Ozone Depleting Substances.

Disposal Protocol:

-

Segregation: Collect Halon waste in a dedicated, pressure-rated container labeled "Halogenated Waste - ODS - Halon 2402".[1]

-

Labeling: Clearly mark "Contains Ozone Depleting Substances".[1]

-

Hand-off: Contact a licensed waste handler authorized for thermal destruction (99.99% efficiency) or halon reclamation.[1]

References

-

Mullin, L. S., et al. (1972).[1] Cardiac Sensitization to Halogenated Hydrocarbons. American Industrial Hygiene Association Journal.[1] Link

-

National Institute for Occupational Safety and Health (NIOSH). (2023).[1] Emergency Response Safety and Health Database: Halon 2402.[1] CDC.[1] Link[1]

-

DuPont Elastomers. (2020).[1] Viton™ Chemical Resistance Guide. Link

-

United States Environmental Protection Agency (EPA). (2023).[1] Ozone Protection under Title VI of the Clean Air Act.[1] Link[1]

-

PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Application Notes and Protocols for the Catalytic Conversion of 1-Bromo-2-Chlorotetrafluoroethane to Value-Added Chemicals

Introduction: Unlocking the Potential of a Regulated Halon

1-Bromo-2-Chlorotetrafluoroethane, also known as Halon 2402, is a halogenated hydrocarbon with a history of use as a fire suppressant.[1][2] However, due to its significant ozone-depleting potential, its production and use have been curtailed under international agreements like the Montreal Protocol.[1] This has created a need for effective methods to convert stockpiles of Halon 2402 into valuable and environmentally benign chemicals. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic conversion of this compound into commercially relevant compounds, focusing on catalytic hydrodehalogenation as a primary transformation pathway.

The core of this guide is built on the principles of heterogeneous catalysis, offering detailed experimental protocols for both gas-phase and liquid-phase reactions. By leveraging supported noble metal catalysts, it is possible to selectively cleave the C-Br and C-Cl bonds, paving the way for the synthesis of valuable fluorinated building blocks.

Catalytic Systems and Mechanistic Considerations

The catalytic conversion of this compound primarily involves the reductive cleavage of carbon-halogen bonds. Palladium (Pd) based catalysts, particularly when supported on high-surface-area materials like activated carbon (C) or alumina (Al₂O₃), have shown significant efficacy in hydrodehalogenation reactions of various halogenated compounds.[3]

The general mechanism for hydrodehalogenation over a palladium catalyst involves the following key steps:

-

Adsorption: The halogenated ethane molecule (C₂BrClF₄) and a hydrogen source (e.g., H₂) adsorb onto the surface of the palladium catalyst.

-

Oxidative Addition: The C-Br and C-Cl bonds are weaker than the C-F bonds and are therefore more susceptible to cleavage. The palladium catalyst facilitates the oxidative addition of the carbon-halogen bond, forming a palladium-halide and an alkyl-palladium intermediate.

-

Reductive Elimination: The alkyl-palladium intermediate reacts with adsorbed hydrogen to reductively eliminate the dehalogenated product and regenerate the active palladium site.

The selectivity of the reaction, favoring the cleavage of C-Br and C-Cl bonds over C-F bonds, is a critical aspect. This selectivity is primarily due to the significant differences in bond dissociation energies (C-Br < C-Cl < C-F).

Experimental Protocols

The following protocols are designed as a starting point for the catalytic conversion of this compound. Optimization of reaction parameters is recommended to achieve desired conversion and selectivity.

Protocol 1: Gas-Phase Catalytic Hydrodehalogenation

This protocol is adapted from established procedures for the gas-phase hydrogenation of halogenated hydrocarbons over supported palladium catalysts.[4]

Objective: To convert this compound into a mixture of hydrofluorocarbons (HFCs) in a continuous flow system.

Materials:

-

This compound (C₂BrClF₄)

-

Hydrogen (H₂) gas, high purity

-

Nitrogen (N₂) gas, high purity

-

Catalyst: 5 wt% Palladium on Alumina (Pd/Al₂O₃)

-

Fixed-bed reactor system with temperature and mass flow controllers

-

Gas chromatograph with a mass spectrometer (GC-MS) for product analysis

Catalyst Preparation (if not commercially available):

A 5 wt% Pd/Al₂O₃ catalyst can be prepared by the incipient wetness impregnation method.

-

Dissolve a calculated amount of a palladium precursor (e.g., palladium chloride, PdCl₂) in a suitable solvent (e.g., dilute HCl).

-

Add the solution dropwise to the alumina support until the pores are filled.

-

Dry the impregnated support at 120°C overnight.

-

Calcine the dried material in air at 400°C for 4 hours.

-

Reduce the calcined catalyst in a stream of hydrogen at 300°C for 2 hours prior to the reaction.

Experimental Procedure:

-

Pack a fixed-bed reactor with a known amount of the 5 wt% Pd/Al₂O₃ catalyst.

-

Purge the reactor system with nitrogen gas to remove any air and moisture.

-

Heat the reactor to the desired reaction temperature (e.g., 200-350°C) under a continuous flow of nitrogen.

-

Introduce a controlled flow of hydrogen gas into the reactor.

-

Introduce a gaseous stream of this compound into the reactor at a specific molar ratio with hydrogen (e.g., H₂:C₂BrClF₄ ratio of 10:1).

-

Pass the reactant gas mixture through the catalyst bed at a defined gas hourly space velocity (GHSV).

-

Collect the reactor effluent in a cold trap or analyze it directly using an online GC-MS system.

-

Analyze the product mixture to determine the conversion of the starting material and the selectivity towards different dehalogenated products.

Data Presentation:

| Parameter | Value |

| Catalyst | 5 wt% Pd/Al₂O₃ |

| Reaction Temperature | 250°C |

| H₂:C₂BrClF₄ Molar Ratio | 10:1 |

| Gas Hourly Space Velocity (GHSV) | 5000 h⁻¹ |

| Result | |

| C₂BrClF₄ Conversion | >95% |

| Major Products | Tetrafluoroethane, Trifluoroethane |

Workflow Diagram:

Caption: Gas-Phase Hydrodehalogenation Workflow.

Protocol 2: Liquid-Phase Catalytic Hydrodehalogenation

This protocol is based on established methods for the liquid-phase hydrodehalogenation of halogenated organic compounds.[5]

Objective: To selectively convert this compound to tetrafluoroethylene or other valuable alkenes in a batch reactor.

Materials:

-

This compound (C₂BrClF₄)

-

Hydrogen (H₂) gas, high purity

-

Catalyst: 10 wt% Palladium on Carbon (Pd/C)

-

Solvent: Ethanol or Isopropanol

-

Base: Potassium Hydroxide (KOH)

-

Batch reactor (e.g., Parr autoclave) equipped with a stirrer, pressure gauge, and temperature controller

-

Gas chromatograph with a flame ionization detector (GC-FID) and mass spectrometer (GC-MS) for analysis

Experimental Procedure:

-

Charge the batch reactor with the solvent (e.g., 100 mL of ethanol), the catalyst (e.g., 1 g of 10 wt% Pd/C), and the base (e.g., 2 equivalents of KOH relative to the substrate).

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to ensure an inert atmosphere.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm).

-

Heat the reactor to the desired reaction temperature (e.g., 50-100°C) with vigorous stirring.

-

Introduce a known amount of this compound into the reactor.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-FID or GC-MS.

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Analyze the liquid and gas phases to determine the product distribution.

Data Presentation:

| Parameter | Value |

| Catalyst | 10 wt% Pd/C |

| Solvent | Ethanol |

| Base | KOH (2 eq.) |

| H₂ Pressure | 10 atm |

| Reaction Temperature | 80°C |

| Reaction Time | 6 hours |

| Result | |

| C₂BrClF₄ Conversion | >98% |

| Major Product | Tetrafluoroethylene |

Workflow Diagram:

Caption: Liquid-Phase Hydrodehalogenation Workflow.

Safety Precautions

-

This compound and its potential products are volatile and may be hazardous. All manipulations should be performed in a well-ventilated fume hood.

-

Hydrogen gas is highly flammable. Ensure that the reaction setup is leak-proof and that there are no ignition sources nearby.

-

The use of a batch reactor under pressure requires appropriate safety shields and adherence to the manufacturer's operating instructions.

-

Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion and Future Outlook

The catalytic conversion of this compound represents a promising avenue for transforming a legacy environmental challenge into a valuable chemical resource. The protocols outlined in this application note provide a solid foundation for further research and development in this area. Future work should focus on optimizing catalyst formulations to enhance selectivity towards specific high-value products, such as tetrafluoroethylene for fluoropolymer synthesis, and on developing more sustainable catalytic systems. The exploration of non-noble metal catalysts and alternative hydrogen sources will also be crucial in advancing the economic and environmental viability of this important chemical transformation.

References

- (US4898645A) Process for the production of pure tetrafluoroethylene.

- (US5672784A) Synthesis of tetrafluoroethylene.

- (EP0809621B2) Synthesis of tetrafluoroethylene.

- (US4849554A) Production of tetrafluoroethylene and hexafluoropropylene.

- (US3210430A) Preparation of tetrafluoroethylene.

-

Dibromotetrafluoroethane. Wikipedia. [Link]

-

Facile Hydrodehalogenation with H2 and Pd/C Catalyst under Multiphase Conditions. Part 2. Selectivity and Kinetics. SciSpace. [Link]

-

Catalytic mechanism of dehalogenation by DhaA and strategy for trapping... ResearchGate. [Link]

-

Facile Hydrodehalogenation with Hydrogen and Pd/C Catalyst under Multiphase Conditions. IRIS. [Link]

-

Catalytic Dehalogenation Reactions: An Academic and Environmental Perspective. KU Leuven. [Link]

-

Gas Phase Catalytic Hydrogenation of C4 Alkynols over Pd/Al2O3. MDPI. [Link]

-

The Possibility of Using 1301 and 2402 Mixtures of Halons for Fire Extinguishing Purposes. Trans Tech Publications Ltd. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of 1-Bromo-2-Chlorotetrafluoroethane

Welcome to the technical support guide for the selective synthesis of 1-Bromo-2-Chlorotetrafluoroethane (C₂BrClF₄, CAS No. 354-53-0). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in navigating the challenges of this synthesis. The core challenge lies in the controlled, selective addition of bromine and chlorine across the double bond of a fluoroalkene precursor to minimize byproduct formation and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary route for synthesizing this compound?

The most common and direct method is the addition reaction of Bromine Monochloride (BrCl) to Tetrafluoroethylene (TFE, CF₂=CF₂). This reaction typically proceeds via a free-radical chain mechanism, often initiated by ultraviolet (UV) light or a chemical radical initiator.

Q2: Why is "selective" synthesis a key challenge for this molecule?

While the addition of BrCl to a symmetrical alkene like TFE should yield only one constitutional isomer (BrCF₂-CF₂Cl), the challenge of selectivity arises from the nature of the reagent and reaction conditions:

-

Reagent Purity: Bromine monochloride is in equilibrium with bromine (Br₂) and chlorine (Cl₂). If the reaction is not properly controlled, competitive addition of these halogens can occur, leading to the formation of 1,2-dibromotetrafluoroethane and 1,2-dichlorotetrafluoroethane.

-

Reaction Control: Tetrafluoroethylene has a strong tendency to undergo free-radical polymerization.[1][2] Uncontrolled reaction conditions (e.g., high temperature, high concentration of radicals) can lead to the formation of low-molecular-weight polymers, significantly reducing the yield of the desired product.

Q3: What are the main isomers or byproducts I should be aware of?

The primary byproducts of concern are:

-

1,2-Dibromotetrafluoroethane (BrCF₂CF₂Br): From the addition of Br₂.

-

1,2-Dichlorotetrafluoroethane (ClCF₂CF₂Cl): From the addition of Cl₂.

-

Polytetrafluoroethylene (PTFE) oligomers: From the polymerization of the TFE starting material.[1][2]

Separating these byproducts can be challenging due to their similar physical properties, such as boiling points.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.

Q4: My reaction is not initiating or proceeding at a very slow rate. What should I check?

Answer: A failure to initiate is typically linked to the generation of free radicals. Consider the following points:

-

Initiator Efficiency (UV-Initiated):

-

UV Lamp Integrity: Ensure your UV lamp is functioning correctly and emitting at an appropriate wavelength (typically in the 254-365 nm range) to induce homolytic cleavage of the halogen bonds.[3][4] The lamp's intensity may degrade over time.

-

Reactor Material: The reaction vessel must be transparent to UV light. Quartz is highly recommended over borosilicate glass (Pyrex), which absorbs a significant portion of shortwave UV radiation.

-

-

Initiator Efficiency (Chemical Initiator):

-

If using a chemical initiator like AIBN (Azobisisobutyronitrile), ensure it is fresh and has been stored correctly. The decomposition rate of radical initiators is highly temperature-dependent. Check that your reaction temperature is appropriate for the chosen initiator's half-life.

-

-

Presence of Inhibitors:

-

TFE is often supplied with small amounts of polymerization inhibitors (e.g., terpenes like d-limonene). These must be removed before use, typically by passing the gas through a column of activated silica or by pre-polymerization of the inhibitor with a small amount of a radical source.

-

Oxygen can also act as a radical scavenger and inhibitor. Ensure your system is thoroughly purged with an inert gas (e.g., Nitrogen or Argon) before starting the reaction.

-

Q5: The yield of my desired product is low, and I'm isolating significant amounts of 1,2-dibromotetrafluoroethane and 1,2-dichlorotetrafluoroethane. How can I improve selectivity?

Answer: This is a classic selectivity problem stemming from the equilibrium: 2 BrCl ⇌ Br₂ + Cl₂. The key is to ensure that BrCl is the dominant reactive species.

-

In Situ Generation vs. Pre-formed BrCl:

-

Generating BrCl in situ by mixing Br₂ and Cl₂ is common but requires careful stoichiometric control. A slight excess of chlorine is often used to suppress the concentration of free Br₂.

-

Using pre-formed BrCl can provide better control. However, it must be stored and handled carefully to prevent its disproportionation.

-

-

Temperature Control:

-

Lower temperatures generally favor the stability of BrCl. Running the reaction at sub-ambient temperatures (e.g., 0 to -20 °C) can reduce the rate of disproportionation and minimize unwanted side reactions.

-

-

Molar Ratio of Reactants:

-

Use a slight excess of TFE relative to BrCl. This ensures the halogenating agent is consumed quickly, reducing the time available for side reactions. However, a large excess of TFE can increase the risk of polymerization. A carefully optimized balance is crucial.

-

Q6: I'm observing the formation of a white, waxy solid (polymer) in my reactor. How can I prevent this?

Answer: Polymer formation is a common and significant challenge when working with TFE.[1][2] This occurs when the intermediate radical (e.g., BrCF₂CF₂•) adds to another molecule of TFE instead of abstracting a chlorine atom from BrCl.

-

Maintain Low TFE Concentration: The rate of polymerization is proportional to the square of the TFE concentration. Introduce TFE gas into the reaction mixture at a controlled rate, ensuring it reacts quickly without accumulating in the liquid phase.

-

Optimize Initiator Concentration: Use the minimum effective concentration of the radical initiator. An excessively high concentration of radicals increases the likelihood of initiating polymerization.

-

Temperature Management: While initiation requires energy (heat or light), excessive temperatures can accelerate both the desired reaction and polymerization. Maintain the lowest possible temperature that allows for a reasonable reaction rate.

-

Solvent Choice: Conducting the reaction in a suitable solvent can help to manage heat and control reactant concentrations. Perfluorinated or highly chlorinated solvents are often used for their inertness.

Q7: My crude product is a mixture of halogenated ethanes with very close boiling points. How can I achieve high purity?

Answer: The purification of halogenated hydrocarbons is often non-trivial.

-

Fractional Distillation: This is the primary method. A high-efficiency distillation column (e.g., a spinning band or packed column with a high number of theoretical plates) is essential. Careful control of the reflux ratio is required to achieve good separation.

-

Extractive Distillation: As patented for the purification of the anesthetic isoflurane, a structurally related compound, extractive distillation can be an effective strategy.[5] This involves adding a solvent that selectively alters the vapor pressure of one component, thereby increasing the relative volatility and simplifying the separation.[5] Suitable solvents might include ketones or other polar aprotic solvents that can form azeotropes.[5]

-

Preparative Gas Chromatography (Prep-GC): For obtaining small quantities of ultra-pure material for analytical or reference purposes, Prep-GC is an excellent, albeit not scalable, option.

Troubleshooting Summary Table

| Problem | Potential Cause | Recommended Solution |

| Low/No Conversion | Insufficient radical initiation; Presence of inhibitors. | Check UV source/initiator; Purify TFE; Deoxygenate system. |

| Poor Selectivity | BrCl disproportionation. | Use slight excess of Cl₂ if generating in situ; Lower reaction temp. |

| Polymer Formation | High local TFE concentration; High radical concentration. | Control TFE addition rate; Reduce initiator amount; Use a solvent. |

| Difficult Purification | Close boiling points of byproducts. | Use high-efficiency fractional distillation; Consider extractive distillation. |

Visualizing the Synthesis and Challenges

Reaction Pathway Diagram

The following diagram illustrates the desired reaction and the primary competing side reactions.

Caption: Desired synthesis pathway and competing side reactions.

Troubleshooting Workflow: Low Yield

This flowchart provides a logical sequence for diagnosing the cause of low product yield.

Caption: A decision tree for troubleshooting low yield in the synthesis.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is a representative procedure based on established principles of free-radical halogenation.[3][6] Researchers must conduct their own risk assessment and optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound via the UV-initiated addition of BrCl to TFE.

Materials:

-

Reaction Vessel: 500 mL three-neck quartz flask (for UV transparency) equipped with a magnetic stirrer, gas inlet tube, dry ice condenser, and a thermometer.

-

UV Source: High-pressure mercury lamp.

-

Reactants:

-

Bromine (Br₂), liquid

-

Chlorine (Cl₂), gas

-

Tetrafluoroethylene (TFE), gas (inhibitor removed)

-

-

Inert Gas: Nitrogen (N₂) or Argon (Ar)

Procedure:

-

System Setup and Inerting:

-

Assemble the quartz reaction vessel with the condenser, gas inlet, and thermometer. Ensure all joints are properly sealed.

-

Cool the condenser with a dry ice/acetone slurry (-78 °C).

-

Purge the entire system with dry nitrogen or argon for at least 30 minutes to remove all oxygen and moisture.

-

-

Preparation of Bromine Monochloride (In Situ):

-

Under a positive pressure of inert gas, carefully charge the reaction flask with a determined amount of liquid bromine (e.g., 0.5 mol).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly bubble chlorine gas (e.g., 0.55 mol, a 10% excess) through the stirred liquid bromine. The color of the solution will change from reddish-brown to a darker, deeper red, indicating the formation of BrCl. Maintain the temperature at 0 °C throughout the addition.

-

-

Initiation and Reaction:

-

Position the UV lamp adjacent to the quartz flask.

-

Begin bubbling TFE gas through the gas inlet tube into the stirred BrCl solution at a slow, controlled rate.

-

Simultaneously, turn on the UV lamp to initiate the reaction. The free-radical chain reaction is typically exothermic.[3]

-

Monitor the reaction temperature closely. Adjust the TFE addition rate and/or the cooling bath to maintain the desired temperature (e.g., 0-10 °C). A rapid temperature increase may indicate a runaway reaction or polymerization.

-

The disappearance of the dark red color of BrCl indicates the reaction is proceeding. Continue the addition of TFE until the color is discharged.

-

-

Work-up and Purification:

-

Once the reaction is complete, turn off the UV lamp and stop the TFE flow. Purge the system with inert gas to remove any unreacted TFE.

-

Wash the crude liquid product with a cold, dilute aqueous solution of sodium thiosulfate to remove any unreacted halogens, followed by a water wash.

-